REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([F:12])([C:8]([F:11])([F:10])[F:9])[O:5][C:4]1(F)F.[CH3:13][OH:14]>>[CH3:4][O:5][C:3]([F:12])([C:8]([F:11])([F:10])[F:9])[C:13]([OH:14])=[O:1] |f:0.1|
|
Name
|
|
Quantity
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32.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50.1 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C1(C(O1)(F)F)(C(F)(F)F)F
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The synthesis of Example 9
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Type
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TEMPERATURE
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Details
|
A 100 ml stainless steel stirred reactor chilled to 0°
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Type
|
TEMPERATURE
|
Details
|
The reactor was cooled to -78°
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
rose to 50°
|
Type
|
WAIT
|
Details
|
The reaction was completed in an hour
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another hour
|
Type
|
CUSTOM
|
Details
|
The low boilers were removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 67.9% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |